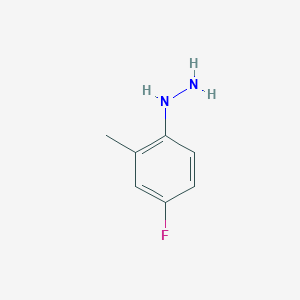

(4-Fluoro-2-methylphenyl)hydrazine

Beschreibung

Historical Context of Arylhydrazines

The development of arylhydrazines traces its origins to the pioneering work of Emil Fischer in 1875, who coined the term "hydrazine" while attempting to produce organic compounds consisting of mono-substituted hydrazine derivatives. The nomenclature employed a bi-valent form, with the prefix "hydr-" indicating the presence of hydrogen atoms and a suffix beginning with "-az-" derived from "azote," the French term for nitrogen. Phenylhydrazine emerged as the first hydrazine compound to be discovered, establishing the foundation for subsequent arylhydrazine research.

During the late 19th century, phenylhydrazine and 2,4-dinitrophenylhydrazine gained prominence in analytical chemistry applications, particularly for detecting and identifying compounds containing carbonyl groups. Phenylhydrazine proved especially valuable in carbohydrate structure studies, as the reaction of sugar aldehyde groups with phenylhydrazine produced well-crystallizing phenylhydrazones or osazones. By 1887, Theodor Curtius had successfully produced hydrazine sulfate through the treatment of organic diazides with dilute sulfuric acid, although pure hydrazine remained elusive despite repeated efforts. The breakthrough came in 1895 when Dutch chemist Lobry de Bruyn first prepared pure anhydrous hydrazine.

The evolution of arylhydrazine chemistry accelerated throughout the 20th century, with researchers recognizing these compounds as extremely valuable entities for synthesizing biologically active molecules. Contemporary research has established arylhydrazines as essential precursors for constructing diverse heterocyclic scaffolds, including indoles, indazoles, pyrazoles, aryltriazoles, beta-lactams, and quinazolines. The compounds have also demonstrated significant utility as arylation agents in oxidative cross-coupling reactions, expanding their synthetic applications considerably.

Significance in Organic Chemistry

Arylhydrazines have established themselves as extremely valuable compounds in organic chemistry, serving as versatile building blocks for synthesizing numerous biologically active molecules. These compounds exhibit remarkable utility in constructing heterocyclic frameworks, which form the backbone of many pharmaceutical agents and natural products. The significance of arylhydrazines extends beyond simple synthetic applications, as they function as novel and versatile electrophilic partners in cross-coupling reactions.

The synthetic versatility of arylhydrazines manifests through their participation in carbon-carbon and carbon-heteroatom bond formation reactions involving nitrogen, phosphorus, sulfur, and selenium. Recent developments have demonstrated that arylhydrazines can serve as efficient arylation agents under oxidative conditions, enabling the construction of complex molecular architectures through controlled radical processes. These compounds generate aryl radicals when treated with catalytic iodine in open air, providing mild and efficient pathways for radical-mediated transformations.

The mechanistic pathways involving arylhydrazines typically proceed through the formation of diazene intermediates upon oxidation, followed by nitrogen extrusion to generate highly reactive aryl radicals. These radicals can subsequently engage in various coupling processes with heterocyclic substrates, enabling regioselective functionalization of aromatic systems. The electronic properties of arylhydrazines significantly influence their reactivity profiles, with electron-donating and electron-withdrawing substituents modulating both the efficiency and selectivity of these transformations.

Contemporary research has expanded the scope of arylhydrazine applications to include cross-coupling reactions with diverse substrate classes. Palladium-catalyzed processes have demonstrated particular efficacy in facilitating regioselective ortho-sp² carbon-hydrogen arylation of azoarenes using arylhydrazines under ligand-free conditions. These reactions proceed under mild conditions in acetonitrile under atmospheric oxygen, tolerating various functional groups while providing products in moderate to good yields.

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple dimensions of chemical investigation, reflecting the compound's multifaceted applications in contemporary organic synthesis. Primary research objectives focus on elucidating the compound's synthetic utility as an intermediate in pharmaceutical development, particularly in the construction of therapeutic agents targeting neurological disorders. The presence of both fluorine and methyl substituents creates unique electronic environments that influence the compound's reactivity patterns and biological activity profiles.

Current research investigations examine the compound's participation in heterocyclic synthesis reactions, where it serves as a key building block for constructing complex molecular frameworks. The fluorine atom's electron-withdrawing properties, combined with the methyl group's electron-donating characteristics, generate distinctive reactivity patterns that researchers exploit for selective synthetic transformations. These electronic effects influence both the compound's nucleophilic and electrophilic behavior, enabling diverse reaction pathways depending on the specific reaction conditions employed.

The compound's molecular structure, characterized by the chemical formula C₇H₉FN₂ and molecular weight of 140.16, provides a foundation for systematic structure-activity relationship studies. Research objectives include comprehensive characterization of the compound's chemical properties, including its behavior under various reaction conditions and its compatibility with different synthetic methodologies. The compound's SMILES notation (NNC1=CC=C(F)C=C1C) facilitates computational modeling studies that predict reactivity patterns and optimize synthetic protocols.

Investigation of this compound's synthetic applications extends to its role in cross-coupling reactions and radical-mediated transformations. Research objectives encompass developing efficient synthetic protocols that leverage the compound's unique electronic properties for constructing novel molecular architectures. The compound's potential as a versatile synthetic intermediate drives ongoing research into expanding its applications across diverse areas of organic chemistry and medicinal chemistry.

Table 1: Comparative Analysis of Related Fluorinated Arylhydrazines

| Compound | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | 356534-04-8 | 140.16 | 4-fluoro, 2-methyl substitution pattern |

| (4-Fluorophenyl)hydrazine | 371-14-2 | 126.132 | Single fluorine substitution at para position |

| (2-Fluoro-4-methylphenyl)hydrazine | 5052-05-1 | 140.16 | 2-fluoro, 4-methyl substitution pattern |

| (4-Fluoro-3-methylphenyl)hydrazine | 376593-06-5 | 140.16 | 4-fluoro, 3-methyl substitution pattern |

Table 2: Physical and Chemical Properties of this compound

Eigenschaften

IUPAC Name |

(4-fluoro-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIRHGKZHMDXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607448 | |

| Record name | (4-Fluoro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356534-04-8 | |

| Record name | (4-Fluoro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diazotization-Reduction Route Starting from 4-Fluoro-2-methylaniline

This classical approach involves the following key steps:

Diazotization: The aromatic amine (4-fluoro-2-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Reduction: The diazonium salt is then reduced to the hydrazine derivative using a suitable reducing agent under controlled pH and temperature conditions.

A notable patented method for the closely related 4-fluorophenylhydrazine employs sodium pyrosulfite as the reducing agent, which offers advantages such as higher product purity (>98%) and lower production costs due to shortened reaction times (approximately 30 minutes) and mild reaction conditions (10–35 °C, pH 7–9). The process may include a reinforcement reduction step at elevated temperatures (60–80 °C) and slightly acidic to neutral pH (6–8), further enhancing yield and purity.

Adaptation for (4-Fluoro-2-methylphenyl)hydrazine: Similar conditions can be expected to apply when the methyl substituent is present at the ortho position, with adjustments for steric and electronic effects.

Hydrazinolysis of 4-Fluoro-2-methylbenzoate Esters or Amides

Another route involves the synthesis of esters or amides of 4-fluoro-2-methylbenzoic acid, followed by reaction with hydrazine hydrate to yield the hydrazine derivative:

Esterification: 4-Fluoro-2-methylbenzoic acid is converted to its ester by refluxing with absolute ethanol and catalytic sulfuric acid.

Hydrazinolysis: The ester is then reacted with hydrazine hydrate in ethanol under reflux for extended periods (12–15 hours), leading to the formation of the hydrazide intermediate, which can subsequently be converted to the hydrazine.

This method is characterized by relatively longer reaction times but offers a straightforward synthetic pathway from commercially available starting materials.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Reaction Time | Product Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Diazotization-Reduction with Sodium Pyrosulfite | 4-Fluoro-2-methylaniline | NaNO2/HCl (diazotization), Na2S2O5 (reduction), pH 7–9, 10–35 °C | ~30 min + reinforcement step | >98 | High purity, short reaction time, low cost | Requires careful pH and temperature control |

| Hydrazinolysis of Ester | 4-Fluoro-2-methylbenzoic acid ester | Hydrazine hydrate, ethanol, reflux (12–15 h) | 12–15 hours | Moderate to high | Simple reagents, accessible starting materials | Long reaction time, moderate purity |

Detailed Research Findings and Notes

Reaction Monitoring: Thin layer chromatography (TLC) is commonly used to monitor reaction progress, employing ethyl acetate and n-hexane as mobile phases. UV detection assists in confirming completion of reactions.

Purification: Post-reaction purification often involves filtration of precipitates, washing, drying, and sometimes decolorization with activated carbon to improve product quality.

Yield and Purity: The sodium pyrosulfite reduction method notably improves yield and purity compared to older methods such as S-WAT reduction, which typically gave yields around 63–72% with longer reaction times.

Reaction Conditions: Maintaining pH in the range of 7 to 9 during reduction is critical, as is temperature control between 10 °C and 35 °C during the initial reduction step, followed by a reinforcement step at 60–80 °C to ensure complete conversion.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | 4-Fluoro-2-methylaniline + NaNO2 + HCl | 0–5 | Acidic | 5 min | Formation of diazonium salt |

| Reduction | Sodium pyrosulfite (Na2S2O5) | 10–35 | 7–9 | ~30 min | Mild conditions, high purity |

| Reinforcement Reduction | Sodium pyrosulfite | 60–80 | 6–8 | Additional 30 min | Ensures complete reduction |

| Hydrazinolysis | Hydrazine hydrate + ethanol | Reflux (~78) | Neutral | 12–15 hours | Alternative method, longer time |

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-2-methylphenyl)hydrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug development.

Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Wirkmechanismus

The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form reactive intermediates that interact with cellular components, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Ortho-Fluoro (2-F): Steric hindrance near the hydrazine group may alter reaction kinetics in condensation reactions .

- Para-Methyl (4-CH₃): May enhance lipophilicity, improving membrane permeability in bioactive compounds .

Biologische Aktivität

(4-Fluoro-2-methylphenyl)hydrazine is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula : C7H9FN2

- Molecular Weight : 176.62 g/mol

- Structure : Characterized by a hydrazine functional group (-N-NH) attached to a substituted phenyl ring with a fluorine atom at the para position and a methyl group at the ortho position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its derivatives have been evaluated for their ability to modulate receptor activity and inhibit specific enzymes involved in disease processes.

The compound's mechanism of action involves interactions with various biological targets through its hydrazine moiety. This interaction can lead to the formation of hydrazones, which are key intermediates in numerous biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Case Studies and Applications

-

Cancer Research :

- A study investigated the potential of this compound as a protein kinase inhibitor, crucial for cell signaling and cancer treatment. The compound demonstrated efficacy in inhibiting certain kinases, suggesting its potential as an anticancer agent.

- In vitro studies showed that compounds structurally related to this compound could promote differentiation in acute myeloid leukemia (AML) cells, enhancing survival rates in xenograft models .

-

Biochemical Assays :

- The compound serves as a reagent in biochemical assays to detect sugars and aldehydes. Its ability to form stable complexes makes it useful for various analytical applications.

- Pharmaceutical Synthesis :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Protein kinase inhibition; differentiation in AML | Cancer treatment; biochemical assays |

| 1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine | Anticancer properties; protein kinase inhibition | Cancer research; drug development |

| Other hydrazine derivatives | Varies; some show anti-inflammatory properties | Diverse applications in pharmaceuticals and agrochemicals |

Synthesis and Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Forms corresponding azo compounds.

- Reduction : Can be reduced to yield amines.

- Substitution : The hydrazine moiety participates in nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.